1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
CAS No.: 1039867-83-8
Cat. No.: VC2909841
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039867-83-8 |
|---|---|
| Molecular Formula | C9H9BrF3NO |
| Molecular Weight | 284.07 g/mol |
| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
| Standard InChI Key | DZWDZYOJEYNLEP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br |
Introduction
Physical and Chemical Properties
Molecular Characteristics
The molecular formula C9H9BrF3NO encapsulates the following atomic composition:
This arrangement results in a calculated molecular weight of 284.07 g/mol, confirming its relatively moderate molecular size .
Structural Features
The phenyl ring is substituted at positions 3 and 4 with bromine (-Br) and methoxy (-OCH3) groups, respectively. These substituents significantly influence the compound's reactivity:
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The bromine atom introduces halogen-specific reactivity such as electrophilic substitution.
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The methoxy group enhances electron density on the aromatic ring through resonance.
The trifluoromethyl group (-CF3), attached to the ethanamine backbone, is highly electronegative. This electron-withdrawing group impacts the compound's acidity and nucleophilicity .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves multi-step organic reactions that utilize commercially available precursors such as 3-bromoanisole or trifluoroacetaldehyde derivatives. While detailed protocols are sparse in public literature, general steps include:
Step 1: Functionalization of the Phenyl Ring
Starting with 3-bromoanisole, electrophilic substitution reactions introduce functional groups at desired positions.
Step 2: Formation of Trifluoromethylated Intermediate
Trifluoroacetaldehyde reacts under basic conditions to form a trifluoromethylated intermediate.
Step 3: Amination
Amination reactions introduce the ethanamine moiety through reductive amination or nucleophilic substitution.
Purification techniques such as recrystallization or chromatography ensure high yield and purity.
Challenges in Synthesis
The incorporation of trifluoromethyl groups often requires specialized reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions due to their high reactivity. Additionally:
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Bromine substitution may pose steric hindrance.
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Methoxy groups can alter reaction kinetics through electronic effects.
Applications in Research and Industry
Pharmaceutical Research
The presence of trifluoromethyl (-CF3) and amine (-NH2) functionalities makes this compound a candidate for medicinal chemistry research:
Drug Design
Trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug molecules .
Enzyme Inhibition
Preliminary studies suggest that similar compounds may act as enzyme inhibitors by interacting with active sites through hydrogen bonding or halogen interactions.
Organic Synthesis
As an intermediate in complex molecule synthesis:
Building Blocks
Its functional groups enable further derivatization into more elaborate structures.
Cross-Coupling Reactions
Bromine substitution facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions .
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR)
Proton () NMR can identify chemical shifts associated with aromatic protons and amine functionality.
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorption bands for:
Mass Spectrometry (MS)
High-resolution MS confirms molecular weight () through fragmentation patterns.
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